molecular formula C13H17NO B312190 N-benzylcyclopentanecarboxamide

N-benzylcyclopentanecarboxamide

Cat. No.: B312190
M. Wt: 203.28 g/mol
InChI Key: NYEKJXFFMSUNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylcyclopentanecarboxamide is a synthetic organic compound characterized by a cyclopentane ring fused to a carboxamide group, where the amide nitrogen is substituted with a benzyl group (C₆H₅CH₂–). This compound class is of interest in medicinal chemistry for its modular structure, enabling tailored interactions with biological targets like enzymes or receptors .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

N-benzylcyclopentanecarboxamide

InChI

InChI=1S/C13H17NO/c15-13(12-8-4-5-9-12)14-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,14,15)

InChI Key

NYEKJXFFMSUNGR-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between N-benzylcyclopentanecarboxamide and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Features
This compound Not Provided C₁₃H₁₅NO 201.27 Benzyl (–CH₂C₆H₅) Baseline compound; moderate lipophilicity and steric bulk.
N-(2-Phenylethyl)cyclopentanecarboxamide 544663-39-0 C₁₄H₁₉NO 217.31 Phenethyl (–CH₂CH₂C₆H₅) Increased chain length enhances lipophilicity and flexibility compared to benzyl.
N-[3-(Aminomethyl)phenyl]cyclopentanecarboxamide 926263-60-7 C₁₄H₁₈N₂O 218.29 3-Aminomethylphenyl (–C₆H₄CH₂NH₂) Polar amine group improves aqueous solubility and hydrogen-bonding capacity.
N-(1,3-Benzodioxol-5-yl)-1-phenylcyclopentane-1-carboxamide 867327-79-5 C₁₉H₁₉NO₃ 309.36 Benzodioxolyl (–C₆H₃O₂CH₂) and phenyl on cyclopentane Bicyclic benzodioxole enhances electron density; phenyl group adds steric hindrance.

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The phenethyl group in N-(2-phenylethyl)cyclopentanecarboxamide increases lipophilicity (logP ~3.2 estimated) compared to the benzyl analog (logP ~2.8), favoring passive diffusion across biological membranes . The aminomethyl substituent in N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide introduces a polar amine (–NH₂), reducing logP (~1.9) and enhancing solubility in polar solvents like water or ethanol .
  • The additional phenyl group on the cyclopentane ring creates steric hindrance, which may limit binding to shallow receptor pockets .

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